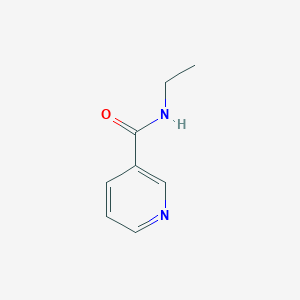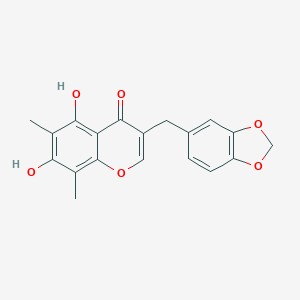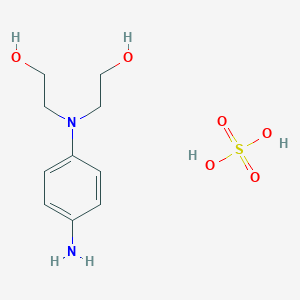![molecular formula C8H18N2O2 B150415 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol CAS No. 136467-59-9](/img/structure/B150415.png)
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is not well understood. However, it is believed to interact with certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol in lab experiments is its unique properties and potential applications. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Future Directions
There are a number of potential future directions for research on 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol. One potential direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to develop new and improved synthesis methods for 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol and other piperazine derivatives.
Synthesis Methods
The synthesis of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol involves the reaction of piperazine with ethylene oxide in the presence of a catalyst. The resulting product is a colorless liquid with a molecular weight of 146.2 g/mol.
Scientific Research Applications
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. Additionally, it has been used as a precursor for the synthesis of other piperazine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
properties
CAS RN |
136467-59-9 |
|---|---|
Product Name |
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol |
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
XSXVRLKMAKDBSZ-UHFFFAOYSA-N |
SMILES |
CC(N1CCN(CC1)C(C)O)O |
Canonical SMILES |
CC(N1CCN(CC1)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



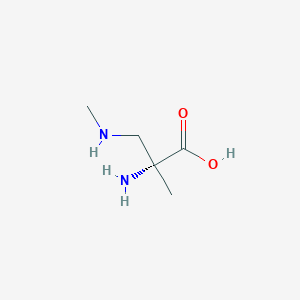
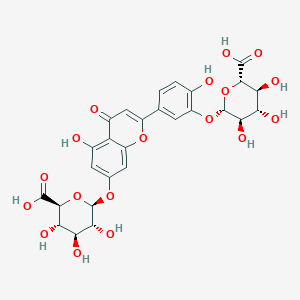
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

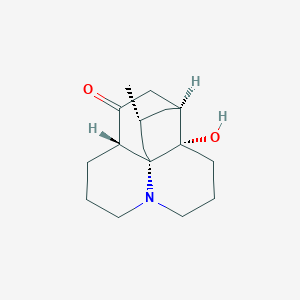
![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
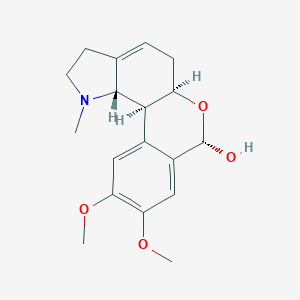
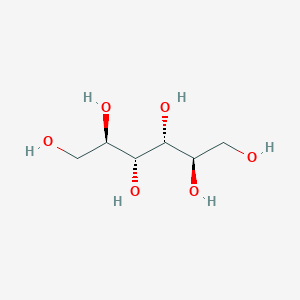
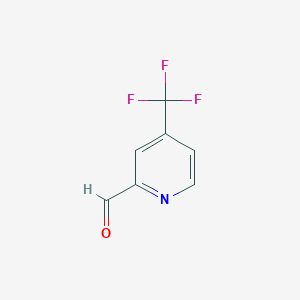
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
